molecular formula C7H16Cl2N4 B8021058 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride

Cat. No.: B8021058
M. Wt: 227.13 g/mol
InChI Key: NCGILLOFOUCJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine hydrochloride is a synthetic organic compound featuring a pentyl chain with a terminal 1,2,3-triazole ring and a primary amine group, stabilized as a hydrochloride salt. The triazole ring, formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a rigid, planar structure capable of hydrogen bonding and π-π interactions, making it valuable in medicinal chemistry and materials science . The hydrochloride salt enhances solubility in polar solvents, improving bioavailability for pharmacological applications.

Properties

IUPAC Name

5-(triazol-1-yl)pentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c8-4-2-1-3-6-11-7-5-9-10-11;;/h5,7H,1-4,6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGILLOFOUCJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride typically involves the reaction of a pentan-1-amine derivative with a triazole compoundThis reaction is carried out under mild conditions, often at room temperature, and results in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with additional hydrogen atoms .

Scientific Research Applications

5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key Compounds Analyzed :

Compound 16/17 (): Fluorinated triazole derivatives with extended perfluorinated chains and nucleoside-like moieties.

Estradiol-Triazole Conjugate (): A steroid-linked triazole with a propane-1,3-diamine backbone.

rac-(3R,4S)-4-(2,2-Dimethylpropyl)-pyrrolidin-3-amine Hydrochloride (): A pyrrolidine-triazole hybrid with bulky substituents.

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine Hydrochloride (): Cyclopropane-oxadiazole-triazole hybrid.

Structural Differences :
  • Alkyl Chain Length : The pentyl chain in the target compound is shorter than the perfluorinated chains in Compound 16/17, reducing lipophilicity but increasing flexibility.
  • Substituents : Unlike the estradiol conjugate (), the target lacks aromatic or steroidal groups, simplifying synthesis and reducing steric hindrance.
  • Heterocycles : The oxadiazole in introduces additional electronegative centers, altering electronic properties compared to the triazole-only core in the target.

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Key Substituents
Target Compound ~215.7 High (HCl salt) Pentyl chain, triazole
Compound 16 () >1000 Low (fluorinated chains) Perfluoroalkyl, nucleoside
Estradiol Conjugate () ~563.6 Moderate Steroid, propane-diamine
rac-(3R,4S)-Derivative () ~341.86 Moderate Pyrrolidine, bulky alkyl

Stability and Reactivity

  • Hydrolytic Stability: The hydrochloride salt in the target compound improves stability in aqueous media compared to non-ionic analogs.
  • Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability due to strong C-F bonds.
  • Reactivity : The primary amine in the target compound is more nucleophilic than the tertiary amines in , enabling diverse derivatization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.